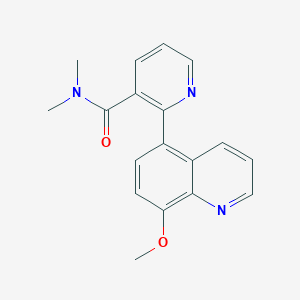
2-(8-methoxy-5-quinolinyl)-N,N-dimethylnicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(8-methoxy-5-quinolinyl)-N,N-dimethylnicotinamide, also known as MQN-105, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. MQN-105 belongs to the class of nicotinamide derivatives and has been shown to exhibit potent anti-inflammatory and anti-cancer properties.
作用机制
The mechanism of action of 2-(8-methoxy-5-quinolinyl)-N,N-dimethylnicotinamide is not fully understood. However, it has been proposed that 2-(8-methoxy-5-quinolinyl)-N,N-dimethylnicotinamide exerts its anti-inflammatory and anti-cancer effects by inhibiting the NF-κB signaling pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation and cell survival. 2-(8-methoxy-5-quinolinyl)-N,N-dimethylnicotinamide has been shown to inhibit the activation of NF-κB by preventing the phosphorylation of IκBα, a protein that inhibits the activity of NF-κB.
Biochemical and Physiological Effects
2-(8-methoxy-5-quinolinyl)-N,N-dimethylnicotinamide has been shown to exhibit potent anti-inflammatory and anti-cancer effects in various cell lines and animal models. In addition to its effects on cytokine production and apoptosis, 2-(8-methoxy-5-quinolinyl)-N,N-dimethylnicotinamide has been shown to inhibit the migration and invasion of cancer cells. Furthermore, 2-(8-methoxy-5-quinolinyl)-N,N-dimethylnicotinamide has been shown to reduce the production of reactive oxygen species, which are involved in the pathogenesis of many diseases.
实验室实验的优点和局限性
2-(8-methoxy-5-quinolinyl)-N,N-dimethylnicotinamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. Furthermore, it exhibits potent anti-inflammatory and anti-cancer effects, making it a promising candidate for drug development. However, there are also limitations to using 2-(8-methoxy-5-quinolinyl)-N,N-dimethylnicotinamide in lab experiments. Its mechanism of action is not fully understood, and further studies are needed to elucidate its molecular targets. In addition, the optimal dose and administration route of 2-(8-methoxy-5-quinolinyl)-N,N-dimethylnicotinamide have not been established.
未来方向
There are several future directions for the research on 2-(8-methoxy-5-quinolinyl)-N,N-dimethylnicotinamide. First, further studies are needed to elucidate its mechanism of action and molecular targets. Second, the pharmacokinetics and pharmacodynamics of 2-(8-methoxy-5-quinolinyl)-N,N-dimethylnicotinamide need to be studied in detail to determine its optimal dose and administration route. Third, the anti-inflammatory and anti-cancer effects of 2-(8-methoxy-5-quinolinyl)-N,N-dimethylnicotinamide need to be validated in clinical trials. Fourth, the potential of 2-(8-methoxy-5-quinolinyl)-N,N-dimethylnicotinamide as a therapeutic agent for other diseases, such as neurodegenerative diseases and autoimmune diseases, needs to be explored. Finally, the development of analogs of 2-(8-methoxy-5-quinolinyl)-N,N-dimethylnicotinamide with improved potency and selectivity is an exciting area of research.
合成方法
The synthesis of 2-(8-methoxy-5-quinolinyl)-N,N-dimethylnicotinamide involves the reaction of 8-methoxy-5-quinoline carboxylic acid with N,N-dimethyl nicotinamide in the presence of a coupling reagent. The reaction proceeds under mild conditions and yields the desired product in good yield. The purity of 2-(8-methoxy-5-quinolinyl)-N,N-dimethylnicotinamide can be improved by recrystallization or column chromatography.
科学研究应用
2-(8-methoxy-5-quinolinyl)-N,N-dimethylnicotinamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anti-inflammatory and anti-cancer properties in in vitro and in vivo studies. 2-(8-methoxy-5-quinolinyl)-N,N-dimethylnicotinamide has been demonstrated to inhibit the production of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. Furthermore, 2-(8-methoxy-5-quinolinyl)-N,N-dimethylnicotinamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
属性
IUPAC Name |
2-(8-methoxyquinolin-5-yl)-N,N-dimethylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-21(2)18(22)14-7-5-10-19-16(14)13-8-9-15(23-3)17-12(13)6-4-11-20-17/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZAKQHPPXKXJAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(N=CC=C1)C2=C3C=CC=NC3=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

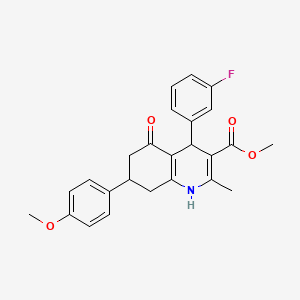
![N-(4-bromophenyl)-4-({[(3-chlorophenyl)amino]carbonyl}amino)benzenesulfonamide](/img/structure/B5089833.png)
![6-(cyclopentylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B5089847.png)
![N-(5-chloro-2-methoxyphenyl)-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5089850.png)
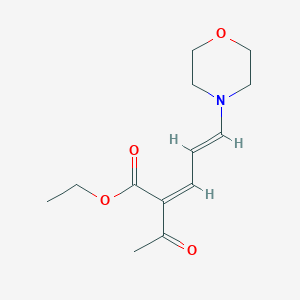
![4-{[3-(3-hydroxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B5089871.png)
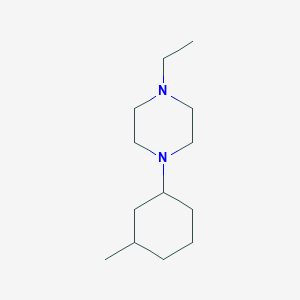


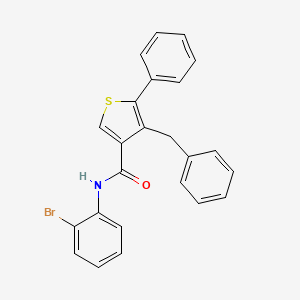
![3-[(2-hydroxycyclohexyl)methyl]dihydro-2(3H)-furanone](/img/structure/B5089912.png)
![ethyl 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5089923.png)
![methyl 4-[5-[2-(benzyloxy)-5-bromobenzylidene]-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoate](/img/structure/B5089932.png)
